3-Methyl-5-phenylpent-1-en-3-ol
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Overview
Description
3-Methyl-5-phenylpent-1-en-3-ol: is an organic compound with the molecular formula C12H16O . It is an aromatic alcohol characterized by a phenyl group attached to a pentenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-5-phenylpent-1-en-3-ol involves the Friedel-Crafts alkylation reaction. This reaction typically uses benzylacetone and vinyl chloride as starting materials . The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5-phenylpent-1-en-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include and .
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as are commonly used for this purpose.
Major Products Formed:
Oxidation: Formation of 3-Methyl-5-phenylpent-1-en-3-one or 3-Methyl-5-phenylpentanoic acid.
Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.
Substitution: Formation of 3-Methyl-5-phenylpent-1-en-3-chloride.
Scientific Research Applications
Chemistry: 3-Methyl-5-phenylpent-1-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential use in drug development , particularly in the synthesis of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpent-1-en-3-ol involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of oxidative enzymes , leading to its antioxidant effects .
Comparison with Similar Compounds
2-Methyl-5-phenylpentan-1-ol (Rosaphen): Known for its use in the fragrance industry.
3-Methyl-1-phenylpent-1-yn-3-ol: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: 3-Methyl-5-phenylpent-1-en-3-ol is unique due to its structural features and reactivity . The presence of both a phenyl group and a pentenol chain allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
55066-45-0 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h3-8,13H,1,9-10H2,2H3 |
InChI Key |
UWRYPWSHHZVMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
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